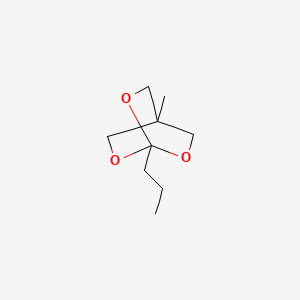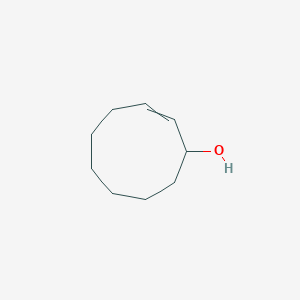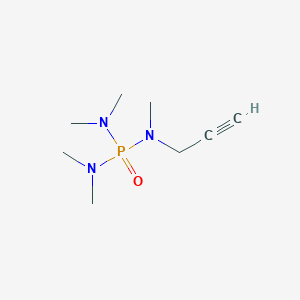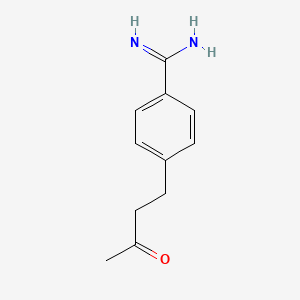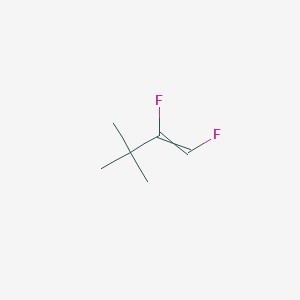
N,N'-1,4-Piperazinediylbis(1-phenylmethanimine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) is an organic compound with the molecular formula C18H20N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) typically involves the reaction of piperazine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, alkylating agents, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E,E)-N,N’-1,4-Piperazinediylbis[1-(2-chlorophenyl)methanimine]
- (E,E)-1,4-Piperazinediylbis[N-(4-methoxyphenyl)-1-phenylmethanimine]
Uniqueness
N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
59417-03-7 |
|---|---|
Molekularformel |
C18H20N4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(E)-N-[4-[(E)-benzylideneamino]piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-19-21-11-13-22(14-12-21)20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2/b19-15+,20-16+ |
InChI-Schlüssel |
YXFDPIAJDPXNIK-MXWIWYRXSA-N |
Isomerische SMILES |
C1N(CCN(C1)/N=C/C2=CC=CC=C2)/N=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


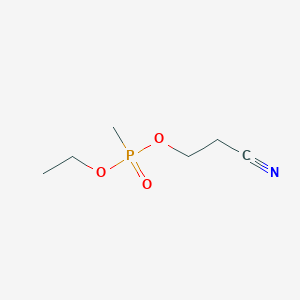
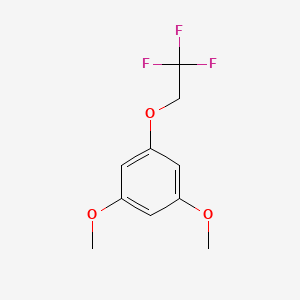
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
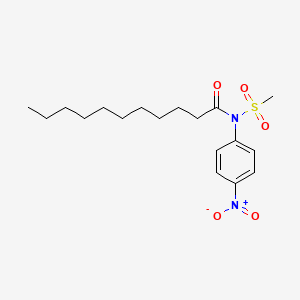
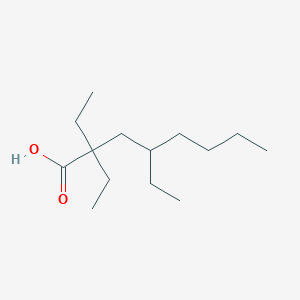
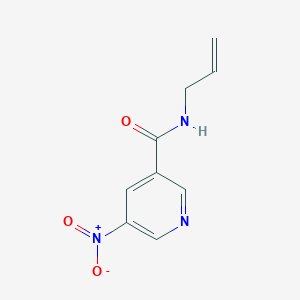
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
